2-Methylestradiol

Übersicht

Beschreibung

2-Methyl estradiol (2-ME), also known as 2-methoxyestradiol, is an endogenous metabolite of estradiol with significant biological activities. It is formed through the action of catechol-O-methyltransferase on estradiol metabolites and has been found to possess antiangiogenic, antitumor, and anti-inflammatory properties . 2-ME has been shown to inhibit mitosis in various cell types, including endothelial and microglial cells, without the need for estrogen receptor activation . This compound has also been implicated in the regulation of physiological processes and has potential therapeutic applications in diseases such as cancer and postischemic stroke injuries .

Synthesis Analysis

The synthesis of 2-ME and its derivatives has been explored in several studies. For instance, 2-ME can be synthesized from estrone through a series of reactions involving hydroxylation and methylation . The synthesis of 2-ME derivatives, such as 2-alkylsulfanyl estrogens, has been developed to enhance anti-proliferative activity and inhibit enzymes like steroid sulfatase, which is a target for hormone-dependent tumor treatment . Additionally, the synthesis of estradiol derivatives with sulfur-containing substituents has been reported, which retain high binding affinity to the estrogen receptor and serve as intermediates for the preparation of various estradiol conjugates .

Molecular Structure Analysis

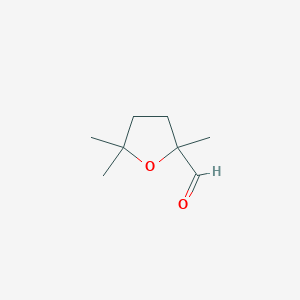

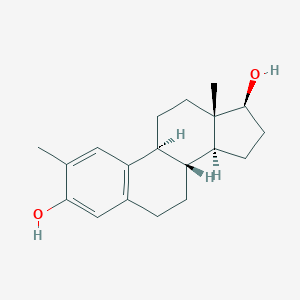

The molecular structure of 2-ME is characterized by the presence of a methoxy group at the 2-position of the estradiol molecule. This modification significantly alters the biological activity of the compound compared to estradiol. The presence of various substituents at different positions on the estradiol nucleus, such as the 7alpha-, 11beta-, and 15alpha-positions, has been shown to influence the estrogenic activity and receptor binding of the resulting compounds .

Chemical Reactions Analysis

2-ME and its derivatives undergo various chemical reactions that are crucial for their biological activities. For example, 2-ME can alkylate amino acids like cysteine through its reactive intermediates, forming steroid-amino acid conjugates . The compound's ability to undergo enzymatic hydrolysis by esterases can also be exploited to design "soft" estrogens with localized action and minimal systemic effects . Furthermore, the conversion of phosphatidylethanolamine to phosphatidylcholine in rat pituitary membranes is activated by estradiol, which may involve methylating enzymes that could also act upon 2-ME .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ME contribute to its biological functions and potential therapeutic applications. Its low affinity for estrogen receptors allows it to exert effects through non-genomic mechanisms . The compound's solubility and stability are important for its distribution and activity within the body. For instance, the synthesis of brain-selective estrogen delivery systems has been explored to enhance the delivery of estrogens like 2-ME across biological membranes, potentially increasing its bioavailability in target tissues such as the brain .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Es wurde festgestellt, dass 2-Methylestradiol eine wirksame Antitumoraktivität besitzt . Es ist ein endogener Metabolit von 17β-Östradiol (E2) und wirkt als Induktor der Apoptose und als Hemmstoff der Angiogenese . Dies macht es zu einem potenziellen Kandidaten für die Krebsbehandlung.

Mikrotubulusdestabilisierung

This compound kann Mikrotubuli destabilisieren . Mikrotubuli sind ein Bestandteil des Zellskeletts und an vielen zellulären Prozessen beteiligt, darunter Mitose, Zellmotilität und intrazellulärer Transport. Daher könnte this compound in der Forschung zu diesen zellulären Prozessen verwendet werden.

Hemmung der Superoxiddismutase

This compound ist ein wirksamer Hemmstoff der Superoxiddismutase (SOD) . SOD ist ein Enzym, das dazu beiträgt, potenziell schädliche Sauerstoffmoleküle in Zellen abzubauen, was möglicherweise Gewebeschäden verhindert. Es wird auf seine potenzielle Rolle bei der Reduzierung von oxidativem Stress bei verschiedenen Krankheiten untersucht.

Induktion der Autophagie

This compound kann in bestimmten Zelllinien Autophagie induzieren . Autophagie ist ein zellulärer Prozess, der am Abbau und Recycling zellulärer Komponenten beteiligt ist, und spielt eine entscheidende Rolle bei der Aufrechterhaltung der zellulären Homöostase. Diese Eigenschaft könnte in Studien zur Zellbiologie und Krankheitspathologie nützlich sein.

Blutdruckregulation

Es wurde festgestellt, dass this compound den Blutdruck bei hypertensiven Ratten abschwächt . Dies geschieht durch Herunterregulierung des Angiotensin-Typ-1-Rezeptors . Dies deutet darauf hin, dass this compound potenzielle Anwendungen in der Herz-Kreislauf-Forschung haben könnte, insbesondere in der Untersuchung von Bluthochdruck.

Arzneimittelverabreichungssysteme

This compound wurde in selbst-emulgierende Arzneimittelabgabesysteme (SEDDS) geladen, um seine Löslichkeit und Bioverfügbarkeit zu verbessern . Dies könnte besonders nützlich in der pharmazeutischen Forschung sein, wo die Verbesserung der Abgabe von Arzneimitteln ein zentrales Forschungsgebiet ist.

Wirkmechanismus

Target of Action

2-Methylestradiol (2ME2) is a naturally occurring metabolite of estradiol . It primarily targets the Catechol O-methyltransferase , Cytochrome P450 1A1 , Cytochrome P450 1B1 , Cytochrome P450 19A1 , and Hypoxia-inducible factor 1-alpha . These targets play crucial roles in various biological processes, including angiogenesis, vasodilation, and apoptosis .

Mode of Action

This compound acts as an angiogenesis inhibitor . It has been shown to attack both tumor cells and their blood supply in preclinical testing . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .

Biochemical Pathways

This compound affects various biochemical pathways. It prevents the formation of new blood vessels that tumors need to grow, hence it is an angiogenesis inhibitor . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .

Pharmacokinetics

It is known that this compound binds in decreasing order to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin . In vivo metabolism, assessed using 24-h collections of urine from cancer patients treated with this compound, revealed that less than 0.01% of the total administered dose of this compound is excreted unchanged in urine and about 1% is excreted as glucuronides .

Result of Action

The primary result of this compound’s action is the prevention of new blood vessel formation that tumors need to grow . This makes it a potential therapeutic agent against various types of cancers . It also has potential effectiveness against inflammatory diseases such as rheumatoid arthritis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that the hormone’s protective actions may vary depending on the specific microenvironment . Furthermore, the addition of a methyl group to the C-1 position of estradiol (to form 1-methylestradiol) decreases its binding affinity for estrogen receptors . This suggests that even small structural changes can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Recent evidence indicates that physiological concentration of 2ME2 may regulate several biological processes while high concentrations of this metabolite may induce pathophysiological alterations in several tissues. In the last years, 2ME2 has also been described as a promising anticancer drug although its cellular and molecular mechanisms are still being disclosed .

Eigenschaften

IUPAC Name |

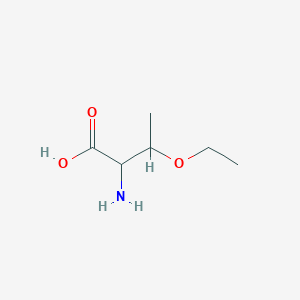

(8R,9S,13S,14S,17S)-2,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZNMSHBVDFVSA-NNYOOSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939472 | |

| Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1818-12-8 | |

| Record name | 2-Methylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

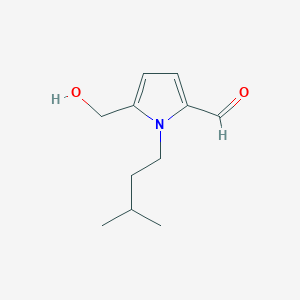

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)